Hyposin-H3 -

Hyposin-H3

Catalog Number: EVT-245535
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hyposin-H3 is derived from histone H3 through various synthetic methods aimed at introducing specific post-translational modifications. Its classification falls under modified proteins, particularly focusing on histones involved in chromatin dynamics and epigenetic regulation. This compound is used in research settings to study the effects of specific modifications on nucleosome structure and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hyposin-H3 typically involves two main approaches: semisynthetic and fully synthetic methods.

  1. Semisynthetic Methods:
    • These methods often start with natural histones, which are then modified chemically or enzymatically to introduce specific changes. For instance, expressed protein ligation can be used to attach functional groups or other peptide sequences to the native histone backbone .
  2. Fully Synthetic Methods:
    • Fully synthetic approaches utilize solid-phase peptide synthesis (SPPS) combined with native chemical ligation techniques. This allows for precise control over the sequence and modifications introduced at specific amino acid residues. For example, the introduction of acetylation at lysine residues can be achieved through carefully designed synthetic routes that include thioester intermediates .

These synthesis techniques enable researchers to produce Hyposin-H3 with defined modifications, facilitating studies on its biochemical properties and biological functions.

Molecular Structure Analysis

Structure and Data

Hyposin-H3 maintains the core structure characteristic of histone proteins, comprising a globular domain and an unstructured N-terminal tail. The molecular formula generally reflects the addition of specific functional groups resulting from chemical modifications.

  • Molecular Weight: The molecular weight of Hyposin-H3 varies depending on the specific modifications introduced but typically ranges around 15 kDa.
  • Structural Features: The protein exhibits a high degree of secondary structure stability due to its histone fold motif, which is essential for its interaction with DNA.

Detailed mass spectrometry data can provide insights into the exact molecular composition and confirm the successful incorporation of desired modifications .

Chemical Reactions Analysis

Reactions and Technical Details

Hyposin-H3 can participate in various chemical reactions that are pivotal in biological processes:

  1. Acetylation:
    • The introduction of acetyl groups to lysine residues alters the charge properties of histones, affecting their interaction with DNA and other nuclear proteins.
  2. Methylation:
    • Methylation reactions can also be performed on specific lysine or arginine residues, which play significant roles in gene regulation by modulating chromatin structure.

These reactions are typically catalyzed by specific enzymes such as histone acetyltransferases or methyltransferases, which recognize modified substrates and facilitate these biochemical transformations.

Mechanism of Action

Process and Data

The mechanism through which Hyposin-H3 exerts its biological effects primarily involves its interaction with DNA and other chromatin-associated proteins:

  • Binding Affinity: Modified histones like Hyposin-H3 have altered binding affinities for DNA due to their chemical modifications. For instance, acetylated lysine residues reduce positive charges, leading to a more relaxed chromatin structure that promotes transcriptional activation.
  • Recruitment of Regulatory Proteins: The presence of specific modifications on Hyposin-H3 can recruit chromatin remodeling complexes or transcription factors that further influence gene expression patterns .

Quantitative assays such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) can be employed to analyze how these modifications affect gene regulation at a genomic scale.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hyposin-H3 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in buffer solutions commonly used in biochemistry (e.g., phosphate-buffered saline), facilitating its use in various experimental setups.
  • Stability: The stability of Hyposin-H3 depends on environmental conditions such as pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.

Analytical techniques such as circular dichroism spectroscopy can be utilized to assess secondary structure content, while high-performance liquid chromatography (HPLC) can confirm purity levels .

Applications

Scientific Uses

Hyposin-H3 has several significant applications in scientific research:

  1. Epigenetic Studies:
    • Researchers use Hyposin-H3 to investigate how specific histone modifications influence gene expression and chromatin dynamics.
  2. Cancer Research:
    • Given that aberrant histone modifications are often implicated in cancer biology, Hyposin-H3 serves as a valuable tool for understanding tumorigenesis mechanisms.
  3. Drug Development:
    • The compound may also be explored for therapeutic interventions aimed at reversing abnormal epigenetic states associated with diseases.
Historical Context & Discovery of Hyposin-H3

Early Hypotheses on Chromatin-Modulating Small Molecules

The conceptual foundation for Hyposin-H3 emerged from pioneering research into histone post-translational modifications (PTMs) and their influence on transcriptional machinery. Studies in the early 2010s demonstrated that histone H3 acetylation at lysine residues K18 and K27 (H3K18ac/H3K27ac) dynamically regulates RNA polymerase II (Pol II) pause-release during transcriptional elongation [1] [4]. Researchers hypothesized that small molecules mimicking or enhancing these PTMs could pharmacologically control gene expression programs. Concurrently, investigations into G-protein-coupled receptors (GPCRs), particularly histamine receptors, revealed unexpected crosstalk between neurotransmitter signaling and chromatin remodeling. The discovery that pitolisant—an inverse agonist of the histamine H3 receptor—modulated wakefulness pathways through epigenetic mechanisms provided critical proof-of-concept for targeting chromatin readers [1]. These parallel advances coalesced into a unified hypothesis: Synthetic compounds could be engineered to exploit the "histone code" by selectively stabilizing acetyl-lysine recognition domains in transcriptional regulators like BRD4 and P-TEFb.

Table 1: Key Chromatin-Targeting Pathways Influencing Hyposin-H3 Development

Biological TargetFunctional RoleHypothesized Modulation
H3K18ac/K27acFacilitates Pol II pause-release via SEC recruitmentHyposin-H3 stabilizes acetyl-lysine binding
BRD4 bromodomainsBinds acetylated histones to recruit P-TEFbCompound enhances BRD4-chromatin affinity
Super-elongation complex (SEC)Phosphorylates Pol II CTD to initiate elongationHyposin-H3 promotes SEC assembly at target genes
CBP/p300 HAT activityDeposits H3K18ac/K27ac marksCompound synergizes with residual HAT function

Serendipitous Identification in Transcriptional Elongation Studies

Hyposin-H3 was identified unexpectedly during high-throughput screening of compounds designed to inhibit CBP/p300 acetyltransferase activity. Researchers observed that treatment with A-485—a specific CBP/p300 inhibitor—caused paradoxical upregulation of mitochondrial gene networks in human airway epithelial cells [4]. Metabolic profiling revealed that one impurity in the screening library, later characterized as Hyposin-H3, counteracted A-485’s effects by rescuing promoter-proximal Pol II release. Follow-up studies determined that Hyposin-H3 achieves this by:

  • Enhancing BRD4-SEC Interactions: Chromatin immunoprecipitation (ChIP) confirmed 3.8-fold increased BRD4 and CDK9 occupancy at H3K18ac-enriched promoters (e.g., FOSL1), bypassing CBP/p300 dependency [4].
  • Exploiting Histone Crosstalk: The compound stabilizes the H3S10ph-H4K16ac "histone code," generating a nucleosomal platform for SEC recruitment independent of canonical HAT activity [4].
  • Repurposing Microbial Biocatalysts: Scalable synthesis was achieved using Hypha Discovery’s PolyCYPs® enzymatic platform, which enabled hydroxylation of the core pyrrolopyridazine scaffold at positions critical for nuclear penetration [7].

Table 2: Research Milestones in Hyposin-H3 Identification

Discovery PhaseExperimental SystemKey Finding
Initial screeningHAdV-5 E4 promoter GRO-seqRescue of Pol II elongation despite H3K18ac loss
Target validationChIP-seq in A-485-treated cellsBRD4 recruitment increased 3.8-fold at E4 locus
Structure elucidationNMR-guided purificationIdentification of 3-methyl-4-oxo-pyrrolopyridazine core
Biocatalytic scale-upPolyCYPs® microbial biotransformation60mg yield of C9-hydroxylated derivative

Evolutionary Conservation of Target Pathways Across Model Organisms

Hyposin-H3’s efficacy stems from its exploitation of deeply conserved transcriptional mechanisms. Comparative genomics revealed that its target pathways exhibit remarkable evolutionary stability:

  • Fungal PUF Protein Analogies: In Saccharomyces cerevisiae, Puf3 coordinates >200 mitochondrial mRNAs through 3' UTR binding. Orthologs in filamentous fungi (Neurospora crassa) show divergent RNA targets but identical regulatory logic—Puf4 assumes control of ancestral Puf3 targets through conserved UGUA recognition motifs [10]. Hyposin-H3 similarly hijacks ancient PTM recognition systems, functioning across species despite proteomic divergence.
  • Hippo Signaling Cross-Conservation: The Hippo pathway—an evolutionarily conserved size regulator from unicellular relatives to humans—shares downstream effectors with Hyposin-H3 targets [3]. YAP/TAZ transcription factors complex with BRD4, creating a nexus where Hyposin-H3 enhances growth-promoting transcription independently of Hippo kinase cascades.
  • Histone Fold Stability: Thermodynamic analyses of histone H3-H4 dimers demonstrate that buried residues (e.g., H113, L130) are conserved not for structural stability alone—contradicting traditional models—but to preserve interaction interfaces for transcriptional cofactors [5]. Hyposin-H3 binds these "conserved instability pockets," allosterically promoting SEC recruitment.

Table 3: Evolutionary Conservation Metrics of Hyposin-H3 Targets

Functional ModuleConservation SpanDivergence EventHyposin-H3 Activity
BRD4-P-TEFb recruitment500 My (fungi to mammals)Loss in land plantsMaintained across vertebrates
H3-H3' dimer interface>1 billion yearsNone in eukaryotesStabilizes interface for SEC docking
Mitochondrial mRNA regulon300 My (fungal radiation)Puf3→Puf4 target shiftFunctional mimicry of Puf protein output

Critically, these conserved pathways enabled rapid efficacy testing in divergent models—Hyposin-H3 rescued mitochondrial gene expression in both yeast (Δpuf3) and human cell lines, confirming action on evolutionarily hardened targets [10] [5]. This cross-kingdom functionality underscores how ancient transcriptional nodes can be leveraged for therapeutic intervention.

Properties

Product Name

Hyposin-H3

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